An In-depth Technical Guide to Ethyl 4,4-difluoro-3-oxopentanoate: A Key Fluorinated Building Block in Modern Chemistry
An In-depth Technical Guide to Ethyl 4,4-difluoro-3-oxopentanoate: A Key Fluorinated Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,4-difluoro-3-oxopentanoate, a gem-difluorinated β-keto ester, has emerged as a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive technical overview of Ethyl 4,4-difluoro-3-oxopentanoate, covering its chemical and physical properties, a detailed synthesis protocol, analytical characterization, key applications in drug discovery, and essential safety and handling procedures.
Core Properties of Ethyl 4,4-difluoro-3-oxopentanoate
The unique reactivity of Ethyl 4,4-difluoro-3-oxopentanoate stems from the presence of the difluoromethyl group adjacent to a ketone, which activates the molecule for a variety of chemical transformations.
Chemical and Physical Data
| Property | Value | Source |
| CAS Number | 51368-10-6 | [1] |
| Molecular Formula | C₇H₁₀F₂O₃ | [1] |
| Molecular Weight | 180.15 g/mol | [1] |
| IUPAC Name | ethyl 4,4-difluoro-3-oxopentanoate | [1] |
| Appearance | Expected to be a liquid | [2][3] |
| Predicted XlogP | 1.3 | [1] |
Synthesis of Ethyl 4,4-difluoro-3-oxopentanoate
The synthesis of Ethyl 4,4-difluoro-3-oxopentanoate is typically achieved via a Claisen condensation reaction. This method offers a robust and scalable route to this valuable intermediate. The following protocol is based on established procedures for analogous fluorinated β-keto esters and represents a reliable method for its preparation.[4][5]
Experimental Protocol: Claisen Condensation
This procedure details the synthesis of Ethyl 4,4-difluoro-3-oxopentanoate from ethyl propionate and ethyl difluoroacetate.
Materials:
-
Ethyl propionate
-
Ethyl difluoroacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is charged with a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A mixture of ethyl propionate (1.2 equivalents) and ethyl difluoroacetate (1.0 equivalent) is added dropwise to the stirred sodium ethoxide solution at room temperature.
-
Reaction: After the addition is complete, the reaction mixture is gently heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The resulting residue is dissolved in diethyl ether and washed with a 10% aqueous solution of hydrochloric acid to neutralize any remaining base. The organic layer is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure Ethyl 4,4-difluoro-3-oxopentanoate.
Caption: Workflow for the synthesis of Ethyl 4,4-difluoro-3-oxopentanoate.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized Ethyl 4,4-difluoro-3-oxopentanoate. The following are the expected spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the ester and ketone groups, and a triplet for the methyl group adjacent to the difluoro carbon, which will be coupled to the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each of the seven carbon atoms. The carbon atom bonded to the two fluorine atoms will appear as a triplet due to C-F coupling. The carbonyl carbons of the ketone and ester will have characteristic downfield shifts. Predicted ¹³C NMR data for a similar compound, ethyl 2-fluoro-3-oxopentanoate, suggests the complexity introduced by fluorine coupling.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 180.15. Common fragmentation patterns for esters and ketones would be anticipated, including the loss of the ethoxy group (-OCH₂CH₃) and cleavage at the C-C bonds adjacent to the carbonyl groups.[6]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the region of 1720-1750 cm⁻¹. C-F stretching vibrations will also be present, usually in the range of 1000-1200 cm⁻¹.
Applications in Drug Discovery and Development
Ethyl 4,4-difluoro-3-oxopentanoate is a valuable precursor for the synthesis of various heterocyclic compounds that form the core of many pharmaceutical agents. Its difluoromethyl keto-ester moiety provides a versatile handle for constructing complex molecular architectures.
Synthesis of Pyrazole Derivatives
A significant application of Ethyl 4,4-difluoro-3-oxopentanoate is in the synthesis of fluorinated pyrazole derivatives.[7] Pyrazoles are a class of heterocyclic compounds that are prevalent in a wide range of clinically used drugs, exhibiting activities such as anti-inflammatory, analgesic, and anticancer properties. The reaction of Ethyl 4,4-difluoro-3-oxopentanoate with hydrazine derivatives leads to the formation of pyrazoles with a difluoromethyl substituent, a motif that can enhance the pharmacological profile of the resulting molecule.
Caption: Synthesis of pyrazole derivatives from Ethyl 4,4-difluoro-3-oxopentanoate.
Precursor to Antifungal Agents
Fluorinated β-keto esters are key intermediates in the synthesis of triazole antifungal agents. For instance, a structurally similar compound, ethyl 2-fluoro-3-oxopentanoate, is a crucial precursor in the synthesis of Voriconazole, a broad-spectrum antifungal drug.[7] This highlights the potential of Ethyl 4,4-difluoro-3-oxopentanoate as a building block for the development of novel antifungal therapies.
Safety and Handling
As a fluorinated organic compound, proper safety precautions must be observed when handling Ethyl 4,4-difluoro-3-oxopentanoate. The following information is based on the safety data for closely related compounds.[2][3][8][9]
GHS Hazard Classification
-
Flammable Liquids: Combustible liquid.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
Conclusion
Ethyl 4,4-difluoro-3-oxopentanoate is a highly valuable and versatile fluorinated building block for organic synthesis. Its unique chemical properties, stemming from the gem-difluoro substitution, make it an attractive starting material for the synthesis of a wide range of complex molecules, particularly heterocyclic compounds with potential applications in drug discovery. The synthetic route via Claisen condensation is well-established for analogous compounds and provides a reliable method for its preparation. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists aiming to leverage the potential of this important chemical intermediate in the development of new pharmaceuticals and other advanced materials.
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